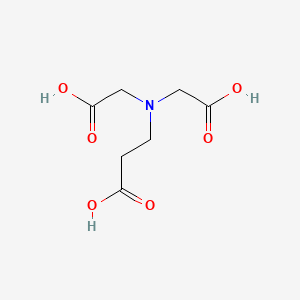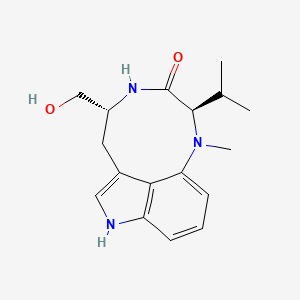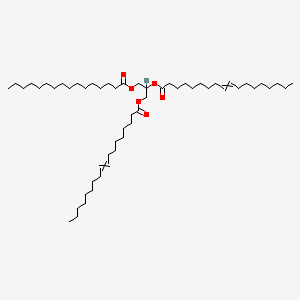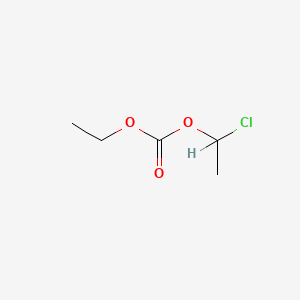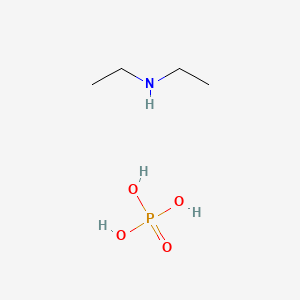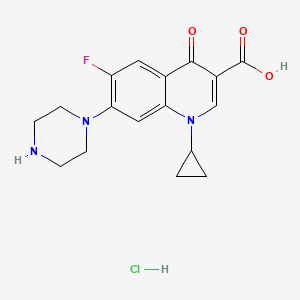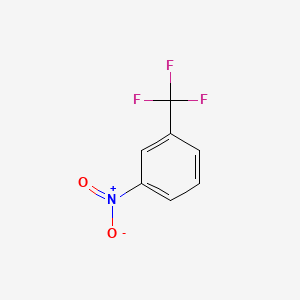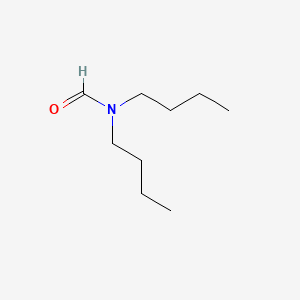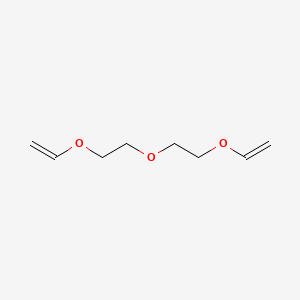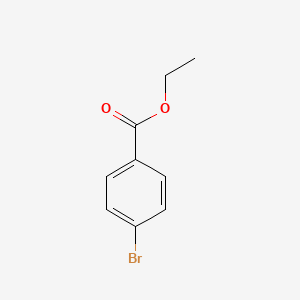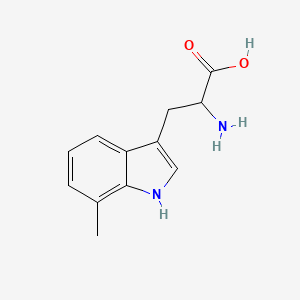
Isobornyl methacrylate
Overview
Description
Isobornyl methacrylate is a versatile monomer known for its unique chemical structure and properties. It is a colorless or pale yellow liquid with the chemical formula C14H22O2 and a molecular weight of 222.32 g/mol . This compound is characterized by its high glass transition temperature, low viscosity, and excellent compatibility with various resins and solvents . It is widely used in the production of high-performance polymers and coatings due to its ability to impart hardness, flexibility, and resistance to environmental factors .
Mechanism of Action
Target of Action
Isobornyl Methacrylate (IBOMA) is a specialty monomer that imparts several desirable properties to polymers . It is primarily used in the formulation of coatings and in the cosmetics industry . The primary targets of IBOMA are the polymers to which it is added, enhancing their properties such as hardness, weathering resistance, and crack resistance .
Mode of Action
IBOMA combines a complex, aliphatic polycyclic structure with methacrylate functionality . It is a reactive solvent with low vapor pressure that facilitates free radical polymerization . This process forms a polymer with a high glass transition temperature (Tg) . The large polycyclic side chains of IBOMA are responsible for the unique properties it imparts to polymers .
Biochemical Pathways
The majority of polymers utilizing IBOMA are synthesized by radical-initiated chain polymerization reactions of the methacrylate group . Through co-polymerization with a wide variety of acrylate and methacrylate functional monomers, IBOMA-containing polymers suitable for countless applications can be produced .
Pharmacokinetics
It’s important to note that iboma is a reactive solvent with low vapor pressure , which could influence its distribution and interaction in the formulation processes.
Result of Action
When incorporated into a co-polymer with compatible monomers, IBOMA can provide many property improvements to coatings formulations . These include increased hardness and higher glass transition temperatures . The increased flexibility of IBOMA-containing polymers also enhances the adhesion of the coatings formulated from them . In the cosmetics industry, IBOMA helps to improve the texture, spreadability, and adhesion of products, resulting in a smoother and more even application .
Action Environment
The action of IBOMA can be influenced by environmental factors. For instance, the polymerization process facilitated by IBOMA is temperature-dependent . Also, the performance of coatings formulated with IBOMA, such as their resistance to weathering and cracking, can be affected by environmental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isobornyl methacrylate can be synthesized through several methods. One common approach involves the reaction of camphene with methacrylic acid in the presence of a catalyst. For example, a photocatalytic method using UV light and a zirconium-based catalyst can be employed to achieve the desired product . Another method involves the esterification of isoborneol with methacrylic anhydride in the presence of a polymerization inhibitor and a catalyst such as 4-dimethylamino pyridine .
Industrial Production Methods: In industrial settings, this compound is typically produced using continuous processes in reactors such as kettle reactors or fixed-bed tube reactors. These methods often utilize molecular sieves as catalysts and involve the reaction of camphene with methacrylic acid or methacrylic anhydride . The reaction conditions are optimized to ensure high yield and selectivity, with typical reaction temperatures ranging from 60°C to 80°C and reaction times of 8-16 hours .
Chemical Reactions Analysis
Types of Reactions: Isobornyl methacrylate primarily undergoes radical-initiated chain polymerization reactions due to the presence of the methacrylate group . It can also participate in copolymerization reactions with other acrylate and methacrylate monomers to form polymers with enhanced properties .
Common Reagents and Conditions: Common reagents used in the polymerization of this compound include radical initiators such as azobisisobutyronitrile (AIBN) and benzoyl peroxide. The polymerization reactions are typically carried out at temperatures ranging from 60°C to 80°C .
Major Products Formed: The major products formed from the polymerization of this compound are high-performance polymers with high glass transition temperatures, improved hardness, and enhanced resistance to environmental factors . These polymers are used in various applications, including coatings, adhesives, and specialty plastics .
Scientific Research Applications
Isobornyl methacrylate has a wide range of scientific research applications. In chemistry, it is used as a monomer for the synthesis of high-performance acrylic resins and copolymers . In biology and medicine, it is utilized in the development of transdermal drug delivery systems and medical adhesives due to its biocompatibility and adhesive properties . In industry, it is employed in the production of optical resins, coatings, and specialty plastics . Its high boiling point and low volatility make it an environmentally friendly alternative to other monomers .
Comparison with Similar Compounds
Isobornyl methacrylate can be compared to other methacrylate monomers such as methyl methacrylate and α-pinene methacrylate. While methyl methacrylate is known for its high glass transition temperature and hardness, it tends to be brittle . In contrast, this compound provides a balance of hardness and flexibility, making it less prone to cracking . α-Pinene methacrylate, another similar compound, exhibits self-crosslinking properties, which can be advantageous in certain applications . this compound’s unique combination of properties, including its high glass transition temperature, low viscosity, and excellent compatibility with various resins, sets it apart from other methacrylate monomers .
Properties
CAS No. |
7534-94-3 |
|---|---|
Molecular Formula |
C14H22O2 |
Molecular Weight |
222.32 g/mol |
IUPAC Name |
[(1R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C14H22O2/c1-9(2)12(15)16-11-8-10-6-7-14(11,5)13(10,3)4/h10-11H,1,6-8H2,2-5H3/t10?,11?,14-/m0/s1 |
InChI Key |
IAXXETNIOYFMLW-MGULZYLOSA-N |
SMILES |
CC(=C)C(=O)OC1CC2CCC1(C2(C)C)C |
Isomeric SMILES |
CC(=C)C(=O)OC1CC2CC[C@@]1(C2(C)C)C |
Canonical SMILES |
CC(=C)C(=O)OC1CC2CCC1(C2(C)C)C |
boiling_point |
112-117 °C at 0.33 kPa |
density |
0.980 @ 25 °C |
Key on ui other cas no. |
7534-94-3 |
physical_description |
Liquid Clear liquid; [MSDSonline] |
Pictograms |
Irritant; Environmental Hazard |
Related CAS |
64114-51-8 |
shelf_life |
Storage of this product at elevated temperatures (>30 °C or >85 °F) reduces the shelf-life. The typical shelf-life for this product is 12 months. /Formulation >99% Isobornyl methacrylate/ |
vapor_pressure |
0.11 [mmHg] 0.11 mm Hg @ 25 °C /Estimated/ |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of IBMA?
A1: The molecular formula of IBMA is C13H20O2, and its molecular weight is 208.30 g/mol.
Q2: How can I confirm the structure of IBMA using spectroscopy?
A2: The structure of IBMA can be confirmed using techniques like Fourier-transform infrared spectroscopy (FTIR), 1H nuclear magnetic resonance (NMR) spectroscopy, and 13C NMR spectroscopy. [, , , ]
Q3: Why is IBMA used in the synthesis of pressure-sensitive adhesives (PSAs)?
A3: IBMA enhances the cohesion and adhesion properties of PSAs. When incorporated into acrylic-based PSAs, IBMA increases the glass transition temperature (Tg) of the resulting copolymer, leading to improved cohesion. []
Q4: Can IBMA be used to improve the properties of natural materials like wood?
A4: Yes, IBOMA can be impregnated into wood and polymerized in situ. This process enhances the water resistance and mechanical properties of wood. For example, treating fast-growing poplar with IBOMA significantly reduces water uptake and improves its modulus of rupture, modulus of elasticity, and compression strength. []
Q5: Does IBMA improve the oil resistance of thermoplastic elastomers (TPEs)?
A5: Yes, incorporating short IBMA blocks into TPEs enhances their oil resistance. This is attributed to the hydrophobic nature of the IBMA segments within the TPE structure. []
Q6: Is IBMA used as a catalyst?
A6: While IBMA itself is not typically used as a catalyst, its synthesis often involves catalysts. For instance, strong acid cation-exchange resins like CT800 have demonstrated excellent catalytic performance in the synthesis of IBMA from camphene and methacrylic acid. []
Q7: Are there computational studies on IBMA polymerization?
A7: While detailed computational studies specifically on IBMA might be limited in the provided research, the copolymerization kinetics of IBMA with other methacrylates have been extensively studied. These studies utilize kinetic models to understand the reactivity ratios of IBMA and its influence on copolymer properties. [, ]
Q8: How does the bulky isobornyl group of IBMA influence its polymerization kinetics compared to other methacrylates?
A8: The bulky isobornyl group in IBMA hinders its polymerization kinetics, resulting in a slower polymerization rate compared to less bulky methacrylates. This is evident in the higher mean sequence length and lower run number observed for IBMA in copolymerization reactions. []
Q9: Are there any specific SHE regulations regarding IBMA?
A10: While specific SHE regulations for IBMA are not explicitly discussed in the provided research, its use in applications like medical adhesives and dental resins highlights the importance of biocompatibility and safety considerations. Further research and regulatory guidelines are crucial to ensure responsible use and minimize potential risks. [, , ]
Q10: What are some essential tools for studying IBMA polymerization?
A10: Essential tools for studying IBMA polymerization include:
- Spectroscopic Techniques: FTIR, 1H NMR, 13C NMR for structural characterization. [, , , ]
- Chromatographic Techniques: Gel permeation chromatography (GPC) for analyzing molecular weight distribution. [, ]
- Thermal Analysis: Differential scanning calorimetry (DSC) for determining glass transition temperature and thermal properties. [, , ]
- Microscopy: Scanning electron microscopy (SEM) and transmission electron microscopy (TEM) for morphological analysis. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


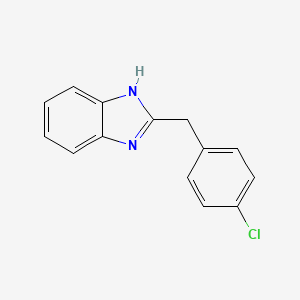
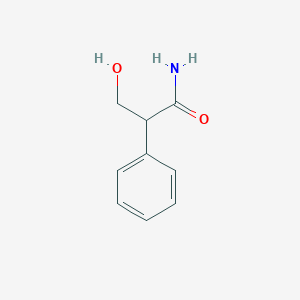
![2-(1-Hydroxy-1-methylethyl)-4-methoxy-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B1630492.png)
